N-[2-(2lambda4,1,3-benzothiadiazole-4-sulfonamido)ethyl]furan-2-carboxamide
Description
N-[2-(2λ⁴,1,3-benzothiadiazole-4-sulfonamido)ethyl]furan-2-carboxamide is a heterocyclic compound comprising a furan-2-carboxamide core linked via an ethyl spacer to a benzothiadiazole sulfonamide moiety. The benzothiadiazole group (a sulfur- and nitrogen-containing aromatic heterocycle) confers unique electronic properties, while the furan-carboxamide moiety contributes to hydrogen-bonding interactions and structural rigidity. This compound is structurally designed to exploit synergistic interactions between its aromatic systems and sulfonamide functionality, making it relevant in medicinal chemistry for targeting enzymes or receptors requiring dual hydrogen-bonding and π-π stacking interactions .
Properties
Molecular Formula |
C13H12N4O4S2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H12N4O4S2/c18-13(10-4-2-8-21-10)14-6-7-15-23(19,20)11-5-1-3-9-12(11)17-22-16-9/h1-5,8,15H,6-7H2,(H,14,18) |
InChI Key |
VSCOUVDRFONDFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2lambda4,1,3-benzothiadiazole-4-sulfonamido)ethyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common method is the diazotization of 2-aminothiophenol followed by cyclization to form the benzothiadiazole ring . The sulfonamide group is then introduced through a sulfonation reaction, where the benzothiadiazole is treated with chlorosulfonic acid, followed by reaction with an amine . The final step involves coupling the sulfonamide derivative with furan-2-carboxylic acid under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the diazotization and sulfonation steps, and large-scale coupling reactions using automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2lambda4,1,3-benzothiadiazole-4-sulfonamido)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The benzothiadiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the sulfonamide group.
Substitution: Nitro or halogenated benzothiadiazole derivatives.
Scientific Research Applications
N-[2-(2lambda4,1,3-benzothiadiazole-4-sulfonamido)ethyl]furan-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(2lambda4,1,3-benzothiadiazole-4-sulfonamido)ethyl]furan-2-carboxamide is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzothiadiazole core can interact with electron-rich sites, while the sulfonamide group can form hydrogen bonds with biological molecules . In electronic applications, the compound’s electron-withdrawing properties enhance the performance of devices like OLEDs and solar cells by improving charge transport and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of sulfonamide-linked heterocycles. Below is a detailed comparison with structurally or functionally analogous molecules:
Table 1: Structural and Functional Comparison
Key Observations
Structural Diversity :
- The target compound’s benzothiadiazole sulfonamide distinguishes it from analogs like SIPI6398 (which uses a benzoisothiazole-piperazine system) and tert-butylphenyl-triazole derivatives .
- Unlike naphthofuran derivatives (e.g., compounds in ), the target lacks extended aromatic systems but retains hydrogen-bonding capacity via sulfonamide and carboxamide groups .
Synthetic Routes :
- The target compound’s synthesis likely involves coupling benzothiadiazole sulfonamide with furan-2-carboxamide using carbodiimide-based reagents (e.g., EDC/DMAP), as seen in analogous sulfonamide syntheses .
- In contrast, SIPI6398 employs piperazine-cyclohexyl linkages, requiring multi-step functionalization .
Pharmacological Potential: While direct bioactivity data for the target compound are unavailable, structurally related molecules exhibit antibacterial (), anticancer (), and neuropsychiatric () activities. The benzothiadiazole moiety may enhance binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase) compared to simpler furan-carboxamides .
Table 2: Physicochemical Properties
Research Findings and Implications
- Crystallographic Insights: Analogous compounds (e.g., chromone-thiazolidinone hybrids in ) exhibit hydrogen-bonding networks and π-π stacking, suggesting the target compound’s solid-state interactions could stabilize protein-ligand complexes .
- Antibacterial Activity : Sulfamoylphenyl derivatives () with trifluoromethyl groups show enhanced activity, hinting that introducing electron-withdrawing groups to the target compound may improve potency .
- Drug Development : SIPI6398’s clinical advancement underscores the therapeutic viability of furan-carboxamide scaffolds when combined with heterocyclic pharmacophores .
Biological Activity
N-[2-(24,1,3-benzothiadiazole-4-sulfonamido)ethyl]furan-2-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that integrates a furan moiety with a benzothiadiazole sulfonamide group. The chemical formula is with a molecular weight of 315.37 g/mol. The structure can be represented as follows:
- Chemical Formula : C₁₁H₁₃N₃O₄S₂
- Molecular Weight : 315.37 g/mol
- IUPAC Name : N-[2-(24,1,3-benzothiadiazole-4-sulfonamido)ethyl]furan-2-carboxamide
Research indicates that compounds containing the benzothiadiazole moiety exhibit various biological activities, including:
- Antimicrobial Activity : Benzothiadiazole derivatives have shown effectiveness against several bacterial strains due to their ability to disrupt bacterial cell wall synthesis.
- Anticancer Properties : Studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Therapeutic Applications
The biological activities of N-[2-(24,1,3-benzothiadiazole-4-sulfonamido)ethyl]furan-2-carboxamide position it as a candidate for various therapeutic applications:
- Cancer Therapy : Its ability to induce apoptosis in tumor cells makes it a potential candidate for cancer treatment.
- Infectious Diseases : The antimicrobial properties could be leveraged in developing new antibiotics.
- Inflammatory Disorders : Its anti-inflammatory effects may provide relief in conditions like arthritis and other inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in 2023 examined the anticancer effects of benzothiadiazole derivatives, including N-[2-(24,1,3-benzothiadiazole-4-sulfonamido)ethyl]furan-2-carboxamide. The results indicated significant inhibition of cell growth in multiple cancer cell lines, with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways (PubMed ).
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of benzothiadiazole derivatives. In vitro tests revealed that N-[2-(24,1,3-benzothiadiazole-4-sulfonamido)ethyl]furan-2-carboxamide exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL (American Elements ).
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
